Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate is a complex organic compound that features a triazolo-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation . This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other green chemistry approaches are likely to be explored for large-scale production due to their efficiency and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral and antimicrobial agent.
Pharmaceutical Research: It is investigated for its potential use in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound’s unique structure allows it to be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazolo-pyridine moiety is known to act as an inverse agonist for RORγt and inhibitors for enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these enzymes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
[1,2,4]Triazolo[1,3,5]triazine: Utilized in material sciences for developing new materials.
Uniqueness
Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate is unique due to its specific combination of a triazolo-pyridine moiety with a piperazine ring
Biological Activity
Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N6O2 with a molecular weight of approximately 336.37 g/mol. The compound features a triazolo-pyridine moiety which is significant in various biological interactions.
This compound has been shown to exhibit activity against specific biological targets:
- Inhibition of Enzymes : It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism that can suppress immune responses. This inhibition is crucial for enhancing anti-tumor immunity .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of the triazolo-pyridine scaffold possess antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Triazolo-Pyridine Core : This core structure enhances binding affinity to target enzymes and receptors due to its ability to form multiple hydrogen bonds and π-stacking interactions.
- Piperazine Ring : The piperazine moiety contributes to the compound's solubility and bioavailability, making it a favorable candidate for drug development.
Biological Activity Data
The following table summarizes the biological activities observed for this compound and its derivatives:
Case Study 1: Antitumor Activity
In a study assessing the antitumor potential of various triazolo-pyridine derivatives including this compound, it was found that the compound significantly inhibited tumor growth in xenograft models. The mechanism was linked to enhanced immune response through IDO1 inhibition .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of triazolo-pyridine derivatives against clinical isolates of bacteria. This compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
Properties
Molecular Formula |
C17H23N5O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23N5O3/c1-2-25-17(24)21-12-10-20(11-13-21)16(23)8-5-7-15-19-18-14-6-3-4-9-22(14)15/h3-4,6,9H,2,5,7-8,10-13H2,1H3 |
InChI Key |
DZMLJKCOAANQQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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